

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Kuwanon U

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Compound of Interest

Compound Name: Kuwanon U

Cat. No.: B12373657

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Kuwanon U** in plant extracts, particularly from Morus species, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Kuwanon U is a prenylated flavonoid found in the root bark of Morus species, commonly known as mulberry. Like other related flavonoids such as Kuwanon G and Morusin, it is investigated for various pharmacological activities. Accurate and reliable quantification of **Kuwanon U** is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust HPLC method suitable for the determination of **Kuwanon U**.

While a specific validated method for **Kuwanon U** is not widely published, the following protocol is adapted from a validated method for the simultaneous analysis of the structurally similar compounds Kuwanon G and Morusin, also found in Morus alba. This method serves as an excellent starting point for development and validation.

Experimental Protocols

Sample Preparation: Extraction from Morus Root Bark

This protocol outlines the extraction of **Kuwanon U** from dried plant material.

Reagents and Materials:

- Dried and powdered root bark of *Morus alba*
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- n-Hexane (HPLC grade)
- Water (HPLC grade)
- Rotary evaporator
- Ultrasonic bath
- 0.22 μm syringe filters

Procedure:

- Weigh 10 g of powdered root bark and place it into a flask.
- Add 100 mL of methanol and extract using an ultrasonic bath for 60 minutes at 40°C.
- Filter the extract and collect the supernatant. Repeat the extraction process on the residue two more times.
- Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
- Suspend the dried extract in 100 mL of water and partition sequentially with n-hexane (3 x 100 mL) to remove non-polar compounds.
- Further partition the aqueous layer with ethyl acetate (3 x 100 mL). Kuwanon compounds are typically enriched in the ethyl acetate fraction.^[1]
- Collect the ethyl acetate fractions and evaporate to dryness.
- Re-dissolve the final dried extract in a known volume of methanol to create a stock solution.

- Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Method Protocol

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
- Column: Gemini C18, 5 µm, 4.6 x 250 mm (or equivalent).
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0	30
25	70
30	90
35	90
36	30

| 40 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: Flavonoids typically have strong absorbance between 250-280 nm and 300-380 nm.^[2] Based on related compounds, a primary detection wavelength of 266 nm is recommended.^[3] A PDA detector can be used to monitor the full spectrum.
- Injection Volume: 10 µL.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this HPLC method, based on typical validation results for similar flavonoid analyses. These should be confirmed through a formal method validation study.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.1
Theoretical Plates (N)	$N > 2000$	> 5000
RSD of Peak Area	$\leq 2.0\%$	$< 1.5\%$

| RSD of Retention Time | $\leq 1.0\%$ | $< 0.5\%$ |

Table 2: Linearity and Range

Parameter	Typical Result
Analyte	Kuwanon U
Concentration Range ($\mu\text{g/mL}$)	1 - 100
Correlation Coefficient (r^2)	≥ 0.999

| Regression Equation | $y = mx + c$ |

Table 3: Precision

Precision Type	Concentration (µg/mL)	RSD (%)	Acceptance Criteria
Intra-day (n=6)	Low QC	< 2.0%	RSD ≤ 2.0%
	Mid QC	< 1.5%	
	High QC	< 1.5%	
Inter-day (n=6, 3 days)	Low QC	< 2.5%	RSD ≤ 2.0%
	Mid QC	< 2.0%	

| | High QC | < 2.0% | |

Table 4: Accuracy (Recovery)

Spiked Level	Concentration (µg/mL)	Mean Recovery (%)	Acceptance Criteria
Low (80%)	8	98.5 - 101.2	80 - 120%
Medium (100%)	10	99.1 - 100.8	

| High (120%) | 12 | 98.9 - 101.5 | |

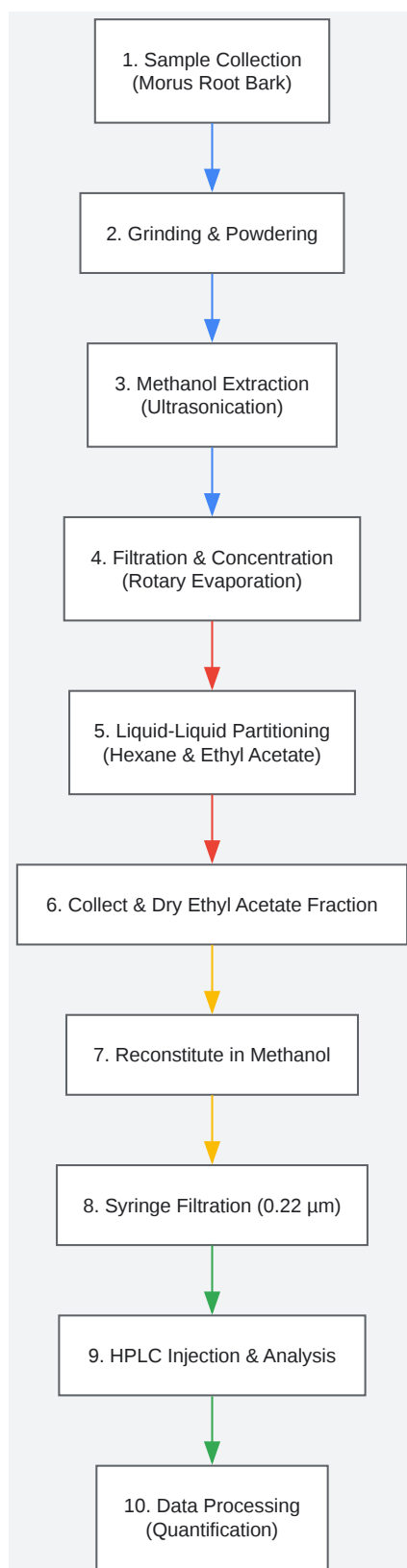
Table 5: Limits of Detection and Quantification

Parameter	Typical Result (µg/mL)
Limit of Detection (LOD)	0.35

| Limit of Quantification (LOQ) | 1.05 |

Visualization

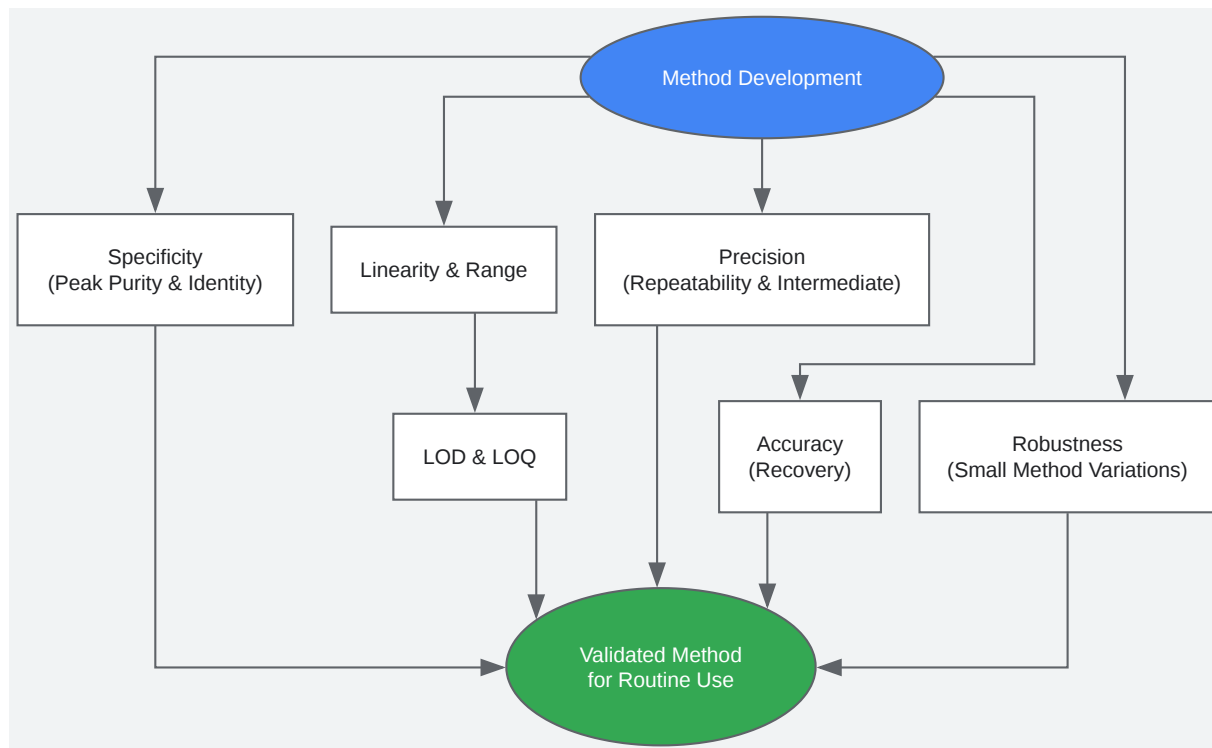
Experimental Workflow Diagram



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Caption: Workflow for the extraction and HPLC analysis of **Kuwanon U**.

HPLC Method Validation Logic Diagram



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Caption: Logical flow of key HPLC method validation parameters.

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References

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